An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate for Researchers, Scientists, and Drug Development Professionals
Introduction: 5(6)-Carboxyfluorescein (B613776) Diisobutyrate (CFDI) is a non-fluorescent derivative of 5(6)-carboxyfluorescein (FAM), a widely used green fluorescent dye. CFDI is a protected form of FAM where the phenolic hydroxyl groups are acylated with isobutyryl groups. This protection strategy offers significant advantages in bioconjugation and cellular assays by preventing undesirable side reactions and enabling controlled activation of fluorescence. This guide provides a comprehensive overview of CFDI, including its physicochemical properties, detailed experimental protocols for its application in cell viability assays and peptide labeling, and logical workflows for its use.
Physicochemical Properties
5(6)-Carboxyfluorescein Diisobutyrate is a lipophilic molecule that can readily cross cell membranes. Once inside the cell, intracellular esterases cleave the isobutyryl groups, releasing the highly fluorescent and membrane-impermeant 5(6)-carboxyfluorescein. This enzymatic activation forms the basis of its application in cell viability and proliferation assays. In the context of bioconjugation, the protected carboxyl group can be activated for coupling to amine-containing molecules, and the subsequent removal of the isobutyryl groups with a base like piperidine (B6355638) restores the fluorescence.
Quantitative data for 5(6)-Carboxyfluorescein Diisobutyrate and its deprotected form, 5(6)-Carboxyfluorescein, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 5(6)-Carboxyfluorescein Diisobutyrate (CFDI)
| Property | Value | Reference |
| Alternate Names | CFDI | [1] |
| CAS Number | 287111-44-8 | [2][3][4] |
| Molecular Formula | C29H24O9 | [1] |
| Molecular Weight | 516.50 g/mol | [1] |
| Appearance | Reported as a solid | [5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [5] |
| Storage | Recommended long-term storage at -20°C. | [5] |
Table 2: Physicochemical Properties of 5(6)-Carboxyfluorescein (FAM) - Deprotected Form
| Property | Value | Reference |
| CAS Number | 72088-94-9 | [6] |
| Molecular Formula | C21H12O7 | [6] |
| Molecular Weight | 376.32 g/mol | [6] |
| Appearance | Orange to brown crystalline powder and/or chunks. | |
| Excitation Maximum (λex) | 492 nm (in 0.1 M Tris pH 8.0) | [6] |
| Emission Maximum (λem) | 517 nm (in 0.1 M Tris pH 8.0) | |
| Molar Absorption Coefficient | ≥72000 L/(mol·cm) (at λmax 492 nm, in 0.01N NaOH) | |
| Solubility | Soluble in DMSO (~0.5 mg/mL), DMF, and Ethanol. Sparingly soluble in aqueous buffers. | [7] |
| Fluorescence | pH-dependent, with increased fluorescence in the physiological range of pH 6-7.4. |
Experimental Protocols
Cell Viability Assay using 5(6)-Carboxyfluorescein Diacetate (CFDA) - A Methodological Analog to CFDI
This protocol describes a general method for assessing cell viability using 5(6)-Carboxyfluorescein Diacetate (CFDA), which functions on the same principle as CFDI. Live cells with intact plasma membranes and active intracellular esterases will cleave the diacetate groups, leading to the accumulation of fluorescent carboxyfluorescein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5(6)-Carboxyfluorescein Diacetate (CFDA) stock solution (e.g., 1 mg/mL in DMSO)
-
96-well black-walled clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well black-walled microplate at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment (Optional):
-
If assessing the cytotoxic effect of a compound, remove the medium and add fresh medium containing the test compound at various concentrations.
-
Incubate for the desired treatment period.
-
-
Staining with CFDA:
-
Prepare a fresh working solution of CFDA in pre-warmed culture medium or PBS. A final concentration of 1-5 µM is a good starting point, but this should be optimized for the specific cell type.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of the CFDA working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, gently wash the cells twice with 100 µL of pre-warmed PBS to remove extracellular dye.
-
Add 100 µL of fresh PBS or culture medium to each well.
-
Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[8]
-
Alternatively, visualize the stained cells under a fluorescence microscope using a standard FITC filter set. Live cells will exhibit bright green fluorescence, while dead cells will not be fluorescent.[9]
-
Workflow for Cell Viability Assay:
Caption: Workflow for assessing cell viability using a carboxyfluorescein di-ester probe.
Peptide Labeling with 5(6)-Carboxyfluorescein Diisobutyrate (CFDI) and Subsequent Deprotection
This protocol outlines the steps for labeling a peptide with CFDI on a solid support, followed by the removal of the isobutyryl protecting groups to yield a fluorescently labeled peptide. This method is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[10]
Materials:
-
Peptide-resin with a free N-terminal amine or a side-chain amine
-
5(6)-Carboxyfluorescein Diisobutyrate (CFDI)
-
Coupling reagents: e.g., HOBt (1-hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide)
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
Protocol:
-
Peptide Synthesis:
-
Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols.
-
After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
-
Coupling of CFDI:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve CFDI (1.5 eq.), HOBt (1.5 eq.), and DIC (1.7 eq.) in a minimal amount of DMF.
-
Allow the activation mixture to stand for 10 minutes.
-
Add the activated CFDI solution to the swollen peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The reaction can be monitored using a Kaiser test to check for the disappearance of free amines.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (3x).
-
Dry the resin under vacuum.
-
-
Deprotection of Isobutyryl Groups:
-
Swell the CFDI-labeled peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes at room temperature.[10] This step removes the isobutyryl protecting groups from the fluorescein (B123965) moiety.
-
Wash the resin extensively with DMF to remove the piperidine and byproducts.
-
-
Cleavage and Purification:
-
Cleave the labeled and deprotected peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the fluorescently labeled peptide by reverse-phase HPLC.
-
Workflow for Peptide Labeling and Deprotection:
Caption: Workflow for solid-phase labeling of a peptide with CFDI and subsequent deprotection.
Conclusion
5(6)-Carboxyfluorescein Diisobutyrate is a valuable tool for researchers in cell biology and drug development. Its protected nature allows for more controlled and efficient labeling of biomolecules, while its intracellular activation mechanism provides a robust method for assessing cell viability. The detailed physicochemical data and experimental protocols provided in this guide are intended to facilitate the successful application of CFDI in a variety of research settings. By understanding the principles behind its use and following optimized procedures, scientists can leverage the unique properties of this versatile fluorescent probe to advance their research goals.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Carboxyfluorescein | Sigma-Aldrich [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. biosave.com [biosave.com]
- 6. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. 5(6)-Carboxyfluorescein | 72088-94-9 [chemicalbook.com]
- 8. microscopist.co.uk [microscopist.co.uk]
- 9. jrmds.in [jrmds.in]
- 10. merckmillipore.com [merckmillipore.com]
